(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
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Overview
Description
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylphenol and ®-2-bromopropanoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2-fluoro-5-methylphenol is reacted with ®-2-bromopropanoic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The fluorine atom and the phenoxy ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(2-bromo-5-methylphenoxy)propanoic acid: Similar structure but with a bromine atom instead of fluorine.
(2R)-2-(2-iodo-5-methylphenoxy)propanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
OYOLDYRRUNPVCD-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)O[C@H](C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(C)C(=O)O |
Origin of Product |
United States |
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